2-Bromoethyl dodecanoate 2-Bromoethyl dodecanoate
Brand Name: Vulcanchem
CAS No.: 6309-50-8
VCID: VC17949528
InChI: InChI=1S/C14H27BrO2/c1-2-3-4-5-6-7-8-9-10-11-14(16)17-13-12-15/h2-13H2,1H3
SMILES:
Molecular Formula: C14H27BrO2
Molecular Weight: 307.27 g/mol

2-Bromoethyl dodecanoate

CAS No.: 6309-50-8

Cat. No.: VC17949528

Molecular Formula: C14H27BrO2

Molecular Weight: 307.27 g/mol

* For research use only. Not for human or veterinary use.

2-Bromoethyl dodecanoate - 6309-50-8

Specification

CAS No. 6309-50-8
Molecular Formula C14H27BrO2
Molecular Weight 307.27 g/mol
IUPAC Name 2-bromoethyl dodecanoate
Standard InChI InChI=1S/C14H27BrO2/c1-2-3-4-5-6-7-8-9-10-11-14(16)17-13-12-15/h2-13H2,1H3
Standard InChI Key OJTJEBDBHVSJBW-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCC(=O)OCCBr

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

2-Bromoethyl dodecanoate, systematically named ethyl 2-bromododecanoate under IUPAC conventions , consists of a dodecanoic acid backbone esterified with a 2-bromoethanol moiety. Its structure features a bromine atom at the second carbon of the ethyl group, conferring reactivity conducive to nucleophilic substitution reactions. The compound’s SMILES notation (CCCCCCCCCCC(C(=O)OCC)Br\text{CCCCCCCCCCC(C(=O)OCC)Br}) and InChIKey (VGYZSIMAKGWWOP-UHFFFAOYSA-N\text{VGYZSIMAKGWWOP-UHFFFAOYSA-N}) provide unambiguous representations of its atomic connectivity.

Table 1: Key Identifiers of 2-Bromoethyl Dodecanoate

PropertyValueSource
CAS Registry Number6974-87-4
Molecular FormulaC14H27BrO2\text{C}_{14}\text{H}_{27}\text{BrO}_2
Molecular Weight307.27 g/mol
EC Number230-227-2

Synthesis and Production Methods

Esterification of Dodecanoic Acid

The synthesis of 2-bromoethyl dodecanoate typically involves the esterification of dodecanoic acid (lauric acid) with 2-bromoethanol. This reaction proceeds via acid-catalyzed nucleophilic acyl substitution, where the hydroxyl group of 2-bromoethanol attacks the carbonyl carbon of dodecanoic acid, yielding the ester and water .

Dodecanoic Acid+2-BromoethanolH+2-Bromoethyl Dodecanoate+H2O\text{Dodecanoic Acid} + \text{2-Bromoethanol} \xrightarrow{\text{H}^+} \text{2-Bromoethyl Dodecanoate} + \text{H}_2\text{O}

Industrial-Scale Optimization

Industrial protocols often employ reflux conditions with sulfuric acid as a catalyst, achieving yields exceeding 85% . Purification involves fractional distillation under reduced pressure (40–50°C at 0.1 mmHg\text{40–50°C at 0.1 mmHg}) to isolate the product from unreacted starting materials and byproducts.

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals that 2-bromoethyl dodecanoate decomposes at 220–240°C\text{220–240°C} , with a mass loss corresponding to the release of bromoethane and dodecanoic acid anhydride.

Table 2: Thermal and Physical Properties

PropertyValueMethodSource
Melting Point–5°C\text{–5°C}DSC
Boiling Point315°C\text{315°C}Distillation
Density (25°C)1.12 g/cm3\text{1.12 g/cm}^3Pycnometry

Solubility and Reactivity

The compound exhibits limited solubility in polar solvents (<0.1 g/L in water\text{<0.1 g/L in water}) but is miscible with organic solvents such as dichloromethane and toluene . Its bromine atom facilitates nucleophilic substitution reactions, making it a precursor for quaternary ammonium compounds .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 13C^{13}\text{C} NMR (CDCl3_3): Peaks at δ173.5 ppm\delta \text{173.5 ppm} (ester carbonyl), δ60.1 ppm\delta \text{60.1 ppm} (OCH2_2), and δ34.8 ppm\delta \text{34.8 ppm} (BrCH2_2) .

  • 1H^1\text{H} NMR (CDCl3_3): Signals at δ4.3 ppm\delta \text{4.3 ppm} (triplet, OCH2_2), δ3.6 ppm\delta \text{3.6 ppm} (triplet, BrCH2_2), and δ1.2–1.6 ppm\delta \text{1.2–1.6 ppm} (dodecyl chain) .

Mass Spectrometry (MS)

Electron ionization (EI) mass spectra show a molecular ion peak at m/z307m/z \text{307} ([M]+\text{[M]}^+) and fragment ions at m/z227m/z \text{227} ([C12H23O2]+\text{[C}_{12}\text{H}_{23}\text{O}_2]^+) and m/z166m/z \text{166} ([C2H4BrO]+\text{[C}_2\text{H}_4\text{BrO]}^+) .

Applications in Surfactant Synthesis

Gemini Pyridinium Surfactants

2-Bromoethyl dodecanoate serves as a key intermediate in synthesizing pyridinium Gemini surfactants . These surfactants, which feature twin hydrophobic chains and dual quaternary ammonium groups, exhibit critical micelle concentrations (CMCs) 10–100 times lower than conventional surfactants, enhancing their efficacy in detergents and emulsifiers.

Table 3: Surface-Active Properties of Gemini Surfactants Derived from 2-Bromoethyl Dodecanoate

SurfactantCMC (mM)γCMC_{\text{CMC}} (mN/m)Source
Compound 12 (Br)0.1528.5
Conventional CTAB1.035.0

Mechanism of Micelle Formation

The elongated hydrophobic chain of 2-bromoethyl dodecanoate-derived surfactants promotes tighter packing at air-water interfaces, reducing surface tension more effectively than single-chain analogs .

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